7-Bromo-5-iodo-1,3-benzoxazole
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Overview
Description
7-Bromo-5-iodo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine atoms in the 7 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
7-Bromo-5-iodo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . The presence of electron-withdrawing groups has been found to improve the antimicrobial activity against certain bacteria and fungi .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . For instance, certain benzoxazole compounds have been found to have high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Action Environment
The synthesis of benzoxazole derivatives has been carried out under various reaction conditions, suggesting that the chemical environment can influence the properties of these compounds .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-iodo-1,3-benzoxazole is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-iodo-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out at 50°C in ethanol with aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of nanocatalysts and green chemistry approaches, such as water as a solvent and recyclable catalysts, is becoming increasingly popular .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-iodo-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
7-Bromo-5-iodo-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 5-Bromo-1,3-benzoxazole
- 7-Iodo-1,3-benzoxazole
- 2-Substituted benzoxazoles
Comparison: 7-Bromo-5-iodo-1,3-benzoxazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to other benzoxazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of the halogen atoms .
Properties
IUPAC Name |
7-bromo-5-iodo-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrINO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYYYZFFLRBBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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